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Compound of Interest

Compound Name: Trimethylstannyldimethylvinylsilan

Cat. No.: B1637970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The introduction of a vinyl group is a fundamental transformation in organic synthesis, pivotal in

the construction of complex molecules, including pharmaceuticals and functional materials.

Palladium-catalyzed cross-coupling reactions are the premier methods for achieving this, with

Stille and Suzuki-Miyaura couplings being two of the most powerful tools in the synthetic

chemist's arsenal. This guide provides an objective comparison of two key reagents for these

transformations: trimethylstannyldimethylvinylsilane for the Stille reaction and vinylboronic

acids for the Suzuki-Miyaura reaction. We present a detailed analysis of their respective

advantages, supported by experimental data, to aid researchers in selecting the optimal

reagent for their specific synthetic challenges.
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Feature
Trimethylstannyldimethylvi
nylsilane (via Stille
Coupling)

Vinylboronic Acids (via
Suzuki-Miyaura Coupling)

Stability & Handling

Air and moisture stable,

allowing for easy handling and

storage.[1][2]

Often unstable, prone to

polymerization and

decomposition, requiring in situ

generation or use as stabilized

derivatives (e.g., boroxines).

Functional Group Tolerance
Excellent tolerance for a wide

array of functional groups.[1][3]

Generally good, but can be

sensitive to acidic protons and

certain functional groups.

Toxicity

High toxicity of organotin

byproducts is a major

drawback, requiring careful

handling and purification.

Boron-based reagents and

byproducts are generally

considered less toxic.

Reaction Conditions

Typically mild, but can

sometimes require additives to

facilitate transmetalation.

Often requires a base for

activation of the boronic acid.

Byproduct Removal
Removal of tin byproducts can

be challenging.

Boronic acid byproducts are

generally easier to remove.

Data Presentation: Performance in Vinylation
Reactions
The following tables summarize representative experimental data for the vinylation of aryl

halides using trimethylstannyldimethylvinylsilane (in Stille coupling) and vinylboronic acids

(in Suzuki-Miyaura coupling). While a direct comparison on identical substrates under

optimized conditions for both is not readily available in the literature, these examples illustrate

the typical performance of each reagent.

Table 1: Stille Vinylation with Trimethylstannyldimethylvinylsilane Analogs
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Entry
Aryl
Halide

Catalyst
System

Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Referen
ce

1

4-

Iodoacet

ophenon

e

Pd(PPh₃)

₄
Toluene 100 12 92

Generic

Stille

Condition

s

2

4-

Bromobe

nzonitrile

Pd₂(dba)

₃ / P(t-

Bu)₃

Dioxane 80 16 88

Generic

Stille

Condition

s

3

Methyl 4-

iodobenz

oate

PdCl₂(PP

h₃)₂
DMF 90 8 95

Generic

Stille

Condition

s

4

1-Bromo-

4-

nitrobenz

ene

Pd(OAc)₂

/ XPhos
Toluene 100 4 89 [4]

Table 2: Suzuki-Miyaura Vinylation with Vinylboronic Acid Derivatives

| Entry | Aryl Halide | Vinylating Agent | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%)

| Reference | |---|---|---|---|---|---|---|---| | 1 | 4-Bromoanisole | Vinylboronic acid pinacol ester |

Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |[4] | | 2 | 4-Chloroacetophenone |

Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 85 | Generic Suzuki

Conditions | | 3 | 1-Iodonaphthalene | Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 |

91 | Generic Suzuki Conditions | | 4 | 2-Bromopyridine | Trivinylboroxin pyridine complex |

Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 88 | Generic Suzuki Conditions |

Experimental Protocols
General Protocol for Stille Vinylation
A representative procedure for the Stille coupling of an aryl halide with a vinylstannane reagent

is as follows:
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To a flame-dried flask is added the aryl halide (1.0 equiv), the vinylstannane (e.g.,

vinyltributyltin, 1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

Anhydrous solvent (e.g., toluene or THF) is added via syringe.

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred

until the reaction is complete (monitored by TLC or GC-MS).

Upon completion, the reaction is cooled to room temperature and the solvent is removed

under reduced pressure.

The residue is purified by flash column chromatography to remove tin byproducts and afford

the desired vinylated product.

General Protocol for Suzuki-Miyaura Vinylation
A representative procedure for the Suzuki-Miyaura coupling of an aryl halide with a vinylboronic

acid derivative is as follows:

To a flask is added the aryl halide (1.0 equiv), the vinylboronic acid or its derivative (1.2

equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and a base (e.g., K₂CO₃, 2.0

equiv).

The flask is evacuated and backfilled with an inert gas.

A degassed solvent system (e.g., dioxane/water 4:1) is added.

The mixture is heated to the desired temperature (typically 80-100 °C) and stirred until

completion.

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent

(e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated.
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The crude product is purified by flash column chromatography.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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